molecular formula C10H18N4O B1492697 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole CAS No. 2098020-85-8

4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole

Cat. No.: B1492697
CAS No.: 2098020-85-8
M. Wt: 210.28 g/mol
InChI Key: JVCSRTBVQIYMAT-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole is a synthetically accessible compound designed for pharmaceutical and chemical biology research. Its value is derived from the integration of two privileged pharmacophores: the 1,2,3-triazole ring and the pyrrolidine scaffold. The 1,2,3-triazole core is a stable, aromatic heterocycle known to participate in key dipole-dipole interactions, hydrogen bonding, and pi-stacking within enzyme active sites . This moiety is frequently employed in "click chemistry" to create molecular hybrids and is recognized for its broad biological potential, including as an inhibitor for various enzymes . The pyrrolidin-3-ylmethyl substituent introduces a chiral, nitrogen-rich, and structurally constrained alicyclic amine. This group is a common feature in bioactive molecules, capable of contributing to solubility and serving as a critical pharmacophore point for interaction with biological targets. The ethoxymethyl side chain at the 4-position of the triazole ring offers a flexible, bioisosteric ether functionality that can be leveraged to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability. As a hybrid molecule, this compound is a prime candidate for use in drug discovery programs, particularly as a building block for the development of novel enzyme inhibitors or as a core scaffold in the synthesis of peptidomimetics, where the triazole can act as a surrogate for a trans-amide bond . Its structure suggests potential research applications in the investigation of targets like cholinesterases in neurodegenerative disease , α-glucosidase in diabetes , or microbial enzymes, given the documented antimicrobial and antibiofilm activities of various 1,2,3-triazole derivatives .

Properties

IUPAC Name

4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-15-8-10-7-14(13-12-10)6-9-3-4-11-5-9/h7,9,11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCSRTBVQIYMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.

  • Chemical Formula : C10_{10}H18_{18}N4_4O
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 2098020-85-8

The biological activity of 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring facilitates the formation of hydrogen bonds and π-π interactions with amino acid residues in active sites of enzymes, which can lead to inhibition or modulation of enzyme activity. The ethoxymethyl and pyrrolidinyl substituents enhance the compound's binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For example, studies have shown that related triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The cytotoxic potential of 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole has been investigated in several studies. In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50_{50} (μM)
4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazoleHeLaTBD
4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazoleMCF-7TBD

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole and 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole, the ethoxymethyl group in this compound appears to enhance its biological activity. The presence of this group may improve lipophilicity and facilitate better interaction with target sites.

CompoundKey FeaturesBiological Activity
4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazoleEthoxymethyl groupHigh cytotoxicity
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazoleLacks ethoxymethyl groupModerate activity
4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazoleMethoxymethyl instead of ethoxymethylVariable activity

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

Study 1: Cytotoxicity Evaluation

A study conducted on various triazole derivatives demonstrated that compounds with certain substitutions exhibited IC50_{50} values below 30 μM against HeLa cells. This suggests that modifications in the structure significantly affect cytotoxicity.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of triazoles against multi-drug resistant strains. Results indicated that certain derivatives showed potent inhibitory effects comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Triazole Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 1 / Position 4) Molecular Weight (g/mol) Physical State Key Applications/Properties Reference
4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole Pyrrolidin-3-ylmethyl / Ethoxymethyl 182.22* Not reported Hypothesized: Bioactive scaffold
1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole Azetidin-3-yl / Ethoxymethyl 182.22 Not reported Research chemical (discontinued)
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole Pyrrolidin-3-ylmethyl / H 152.20 Oil Intermediate for further derivatization
4-(3-(4-Allyl-2-methoxyphenoxy)propyl)-1-(4-trifluoromethylbenzyl)-1H-1,2,3-triazole 4-Trifluoromethylbenzyl / Allylphenoxypropyl 463.50 Solid (mp 111–112°C) West Nile virus protease inhibitor
1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate Pyrazolylmethyl / Acetoxymethyl 277.27 Not reported Antioxidant applications

*Calculated based on formula C₈H₁₄N₄O.

Key Observations:
  • Pyrrolidine vs. Azetidine Substitution : Replacing pyrrolidine (5-membered ring) with azetidine (4-membered ring) in the analog from reduces ring strain and alters basicity. Azetidine’s smaller size may limit hydrogen-bonding interactions compared to pyrrolidine.
  • Ethoxymethyl vs. Trifluoromethylbenzyl : The trifluoromethylbenzyl group in increases molecular weight and hydrophobicity, enhancing binding to hydrophobic enzyme pockets (e.g., viral proteases). In contrast, the ethoxymethyl group in the target compound balances moderate lipophilicity with metabolic stability.
  • Biological Activity : Triazoles with aryl/heteroaryl substitutions (e.g., pyrazole in , benzyl in ) exhibit diverse bioactivities, including antiviral and antioxidant effects. The target compound’s pyrrolidine-ethoxymethyl combination remains underexplored but may target amine-sensitive receptors or enzymes.

Physicochemical Properties

  • Solubility : The pyrrolidine group enhances water solubility via amine protonation, while ethoxymethyl increases logP. This balance may improve membrane permeability compared to purely hydrophobic analogs (e.g., ).
  • Stability : Triazoles are generally stable under physiological conditions , but the ethoxymethyl group may undergo oxidative metabolism.

Preparation Methods

Synthesis of the Pyrrolidin-3-ylmethyl Azide Precursor

  • Starting from 2,5-dihydro-1H-pyrrole (pyrrolidine precursor), functionalization at the 3-position can be achieved via halogenation or other substitution reactions.
  • Subsequent conversion of the halide to an azide group is performed using sodium azide under nucleophilic substitution conditions.
  • This azide intermediate serves as the nucleophilic partner in the CuAAC reaction.

Preparation of the Ethoxymethyl Alkyne Precursor

  • The ethoxymethyl group can be introduced on an alkyne substrate by alkylation with ethyl bromide or ethyl tosylate under basic conditions.
  • Alternatively, the alkyne may already contain an ethoxymethyl substituent if synthesized from ethoxymethyl-protected propargyl alcohol derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate, in solvents such as methanol, DMF, or 1,4-dioxane.
  • Typical reaction conditions include room temperature to 60–70 °C for 12–24 hours.
  • The reaction proceeds with high regioselectivity and excellent yields, producing the 1,4-disubstituted 1,2,3-triazole core.

Purification and Characterization

  • The crude product is purified by flash chromatography using mixtures of toluene and ethyl acetate or other suitable solvent systems.
  • Characterization is performed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Representative Experimental Data and Yields

Step Conditions/Details Yield (%) Notes
Azide formation from pyrrolidine derivative Sodium azide, DMF, 60 °C, 6–12 h 80–90 High conversion to azide
Alkyne ethoxymethylation Ethyl bromide, base (e.g., K2CO3), acetone, reflux 75–85 Efficient alkylation of propargyl alcohol derivatives
CuAAC reaction CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%), MeOH, RT, 12 h 85–97 High regioselectivity, clean reaction
Purification Flash chromatography (toluene:ethyl acetate 7:3) - Isolated pure product

Research Findings and Optimization Notes

  • The CuAAC reaction is robust and tolerates a wide range of functional groups, making it ideal for assembling complex triazole derivatives such as 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole.
  • Use of sodium ascorbate as a reducing agent ensures in situ generation of active Cu(I) catalyst, improving reaction efficiency and yield.
  • Solvent choice impacts reaction rate and yield; 1,4-dioxane and methanol are commonly employed with excellent results.
  • Mild reaction temperatures (room temperature to 60 °C) minimize side reactions and decomposition.
  • The ethoxymethyl substituent can be introduced either before or after the CuAAC step, depending on precursor availability and stability.
  • Post-synthetic modifications such as reduction or alkylation can be performed to fine-tune the substitution pattern on the triazole ring.

Summary Table of Key Synthetic Routes for 1,2,3-Triazole Derivatives Including Target Compound

Synthetic Route Key Reagents/Conditions Advantages Limitations
CuAAC with pyrrolidin-3-ylmethyl azide + ethoxymethyl alkyne CuSO4·5H2O, sodium ascorbate, MeOH, RT, 12 h High yield, regioselective, versatile Requires azide and alkyne precursors
One-pot iodide coupling and desilylation TMS-alkyne, iodide, Cu/Pd catalysis Short synthetic route, stable intermediates More complex catalyst system
N-tosylhydrazone oxidative cycloaddition I2/TBPB catalyst, oxidative conditions Metal-free alternative Less explored for this specific derivative
Mitsunobu reaction followed by CuAAC DIAD, azide-alkyne cycloaddition Chiral center introduction possible Multi-step, sensitive reagents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole

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